

# Spectroscopic and Synthetic Profile of 2-Isopropyl-4-methoxyaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Isopropyl-4-methoxyaniline

Cat. No.: B048298

[Get Quote](#)

For Research, Scientific, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for **2-Isopropyl-4-methoxyaniline** (CAS No. 114650-46-3). Due to the limited availability of published experimental data, this document primarily presents predicted spectroscopic values derived from computational analyses and established principles of organic chemistry. These predictions offer a robust framework for the characterization and synthesis of this compound.

## Physicochemical Properties

| Property          | Value                              |
|-------------------|------------------------------------|
| Molecular Formula | C <sub>10</sub> H <sub>15</sub> NO |
| Molecular Weight  | 165.23 g/mol                       |
| IUPAC Name        | 2-Isopropyl-4-methoxyaniline       |
| CAS Number        | 114650-46-3                        |

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Isopropyl-4-methoxyaniline**. These values are based on computational modeling and analysis of similar molecular structures.<sup>[1]</sup>

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data[1]

Solvent:  $\text{CDCl}_3$  (assumed) Frequency: 400 MHz for  $^1\text{H}$  NMR, 100 MHz for  $^{13}\text{C}$  NMR (assumed)

| Atom Assignment                               | Predicted $^1\text{H}$ Chemical Shift (ppm) | Multiplicity        | Predicted $^{13}\text{C}$ Chemical Shift (ppm) |
|---|---|---------------------|--|
| Aromatic C1-NH <sub>2</sub>                   | -   | -                   | ~140.0   |
| Aromatic C2-CH(CH <sub>3</sub> ) <sub>2</sub> | -   | -                   | ~135.0   |
| Aromatic C3-H                                 | ~6.7  | Doublet             | ~115.0   |
| Aromatic C4-OCH <sub>3</sub>                  | -   | -                   | ~152.0   |
| Aromatic C5-H                                 | ~6.6  | Doublet of Doublets | ~113.0   |
| Aromatic C6-H                                 | ~6.8  | Doublet             | ~117.0   |
| -OCH <sub>3</sub>                             | ~3.75                                       | Singlet             | ~55.5  |
| -CH(CH <sub>3</sub> ) <sub>2</sub>            | ~3.3  | Septet              | ~27.0  |
| -CH(CH <sub>3</sub> ) <sub>2</sub>            | ~1.2  | Doublet             | ~22.5  |

## Predicted Key IR Absorption Bands[1]

| Functional Group                  | Vibration Mode | Predicted Wavenumber (cm <sup>-1</sup> ) |
|-----------------------------------|----------------|--|
| Primary Amine (-NH <sub>2</sub> ) | N-H Stretch    | 3350-3500 (two bands)                    |
| Primary Amine (-NH <sub>2</sub> ) | N-H Bend       | ~1600                                    |
| Aromatic Ring                     | C-H Stretch    | >3000                                    |
| Isopropyl & Methoxy               | C-H Stretch    | <3000                                    |
| Aromatic Ring                     | C=C Stretch    | 1500-1620                                |
| Aryl-alkyl Ether                  | C-O Stretch    | Strong band, region not specified        |

## Predicted High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation[1]

| Parameter            | Predicted Value |
|----------------------|-----------------|
| Monoisotopic Mass    | 165.115364 Da   |
| Parent Ion $[M+H]^+$ | m/z 166         |

Predicted Major Fragment Ions from  $[M+H]^+$ :

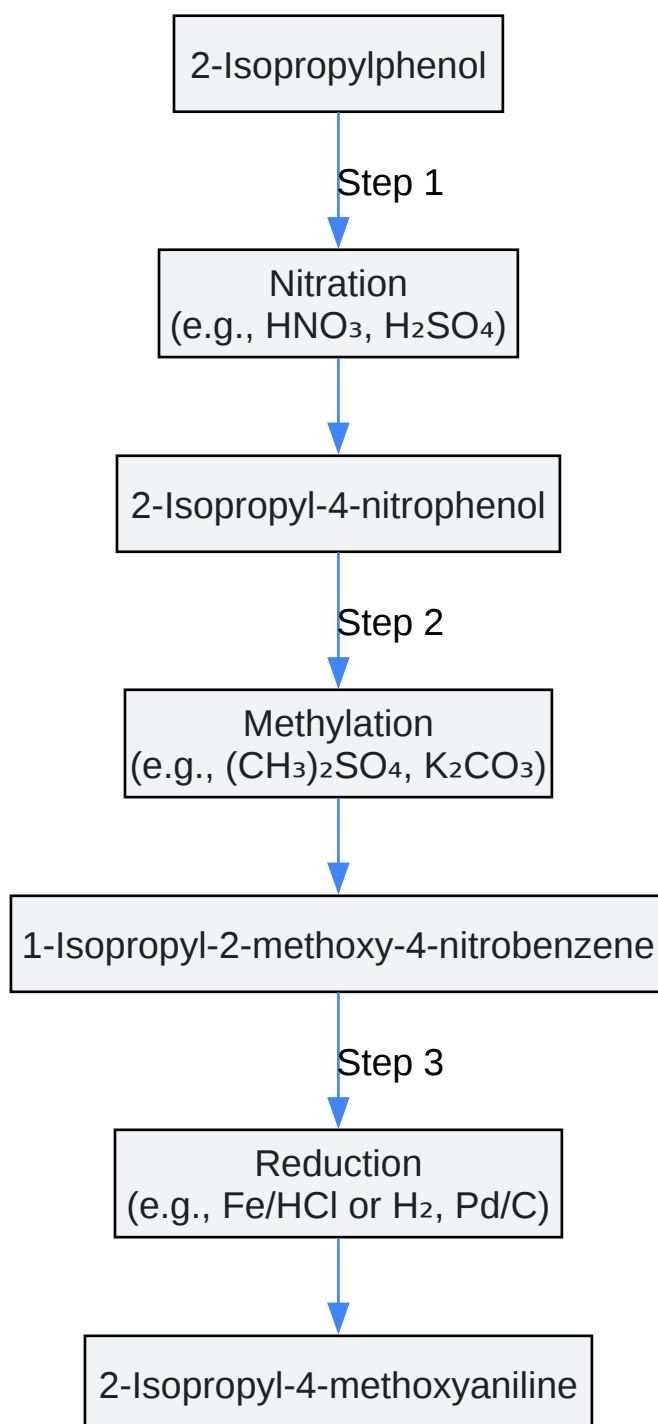
| Predicted Fragment (m/z) | Neutral Loss  | Proposed Structure of Fragment                |
|--------------------------|---|---|
| 151                      | $-\bullet\text{CH}_3$ (15 Da)                                 | $[M+H - \text{CH}_3]^+$                       |
| 136                      | $-\text{CH}_2\text{O}$ (30 Da)                                | $[M+H - \text{CH}_2\text{O}]^+$               |
| 123                      | $-\text{C}_3\text{H}_7$ (43 Da)                               | Protonated 4-methoxyaniline                   |
| 108                      | $-\text{C}_3\text{H}_7$ , $-\bullet\text{CH}_3$ (58 Da total) | Fragment from m/z 123 losing a methyl radical |

## Experimental Protocols

While specific experimental data for **2-Isopropyl-4-methoxyaniline** is not widely published, a plausible synthetic route involves a multi-step process starting from 2-isopropylphenol.[1] The characterization would follow standard spectroscopic techniques.

## Synthesis of 2-Isopropyl-4-methoxyaniline

This proposed synthesis involves three main steps: nitration of the starting material, methylation of the hydroxyl group, and subsequent reduction of the nitro group to form the final aniline product.[1]



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2-Isopropyl-4-methoxyaniline**.

Step 1: Nitration of 2-Isopropylphenol

- Cool a mixture of 2-isopropylphenol in a suitable solvent (e.g., dichloromethane) in an ice bath.
- Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
- After the addition is complete, allow the reaction to stir until completion, monitored by Thin Layer Chromatography (TLC).
- Work up the reaction by quenching with water and extracting the product with an organic solvent.
- Purify the resulting 2-isopropyl-4-nitrophenol by column chromatography.

#### Step 2: Methylation of 2-Isopropyl-4-nitrophenol

- Dissolve 2-isopropyl-4-nitrophenol in a polar aprotic solvent such as acetone or acetonitrile.
- Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).
- Heat the mixture to reflux and monitor the reaction by TLC.
- After completion, filter the solid and evaporate the solvent.
- Purify the crude 1-isopropyl-2-methoxy-4-nitrobenzene by recrystallization or column chromatography.

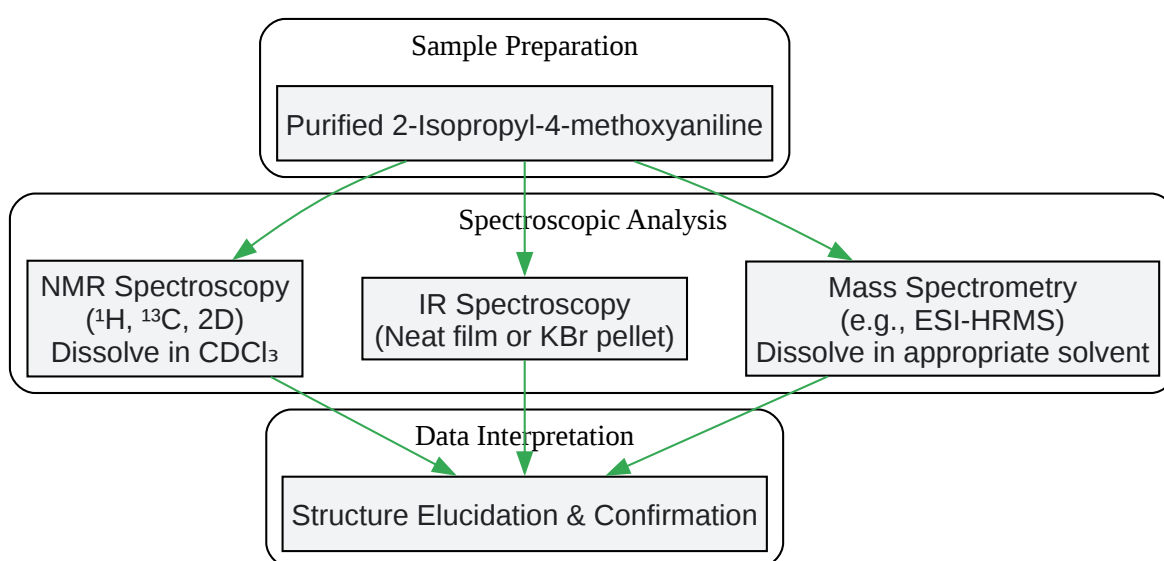
#### Step 3: Reduction of 1-Isopropyl-2-methoxy-4-nitrobenzene

- Dissolve the nitro compound in a solvent like ethanol or ethyl acetate.
- Perform the reduction, for instance, by adding iron powder and hydrochloric acid and heating the mixture.<sup>[1]</sup>
- Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.
- Upon completion, neutralize the reaction mixture and extract the product.

- Purify the final product, **2-Isopropyl-4-methoxyaniline**, by vacuum distillation or column chromatography.

## Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data after the synthesis and purification of the target compound.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

### NMR Spectroscopy:

- Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a standard NMR spectrometer.

- Process the data to determine chemical shifts, multiplicities, and integration.

#### IR Spectroscopy:

- For a liquid sample, place a drop between two potassium bromide (KBr) plates to create a thin film.
- For a solid sample, mix a small amount with KBr powder and press into a pellet.
- Obtain the infrared spectrum using an FTIR spectrometer.
- Identify the characteristic absorption bands for the functional groups present.

#### Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the solution into a high-resolution mass spectrometer, for example, using an electrospray ionization (ESI) source.
- Acquire the mass spectrum to determine the accurate mass of the molecular ion.
- If required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Isopropyl-4-methoxyaniline | 114650-46-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Isopropyl-4-methoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048298#spectroscopic-data-nmr-ir-ms-of-2-isopropyl-4-methoxyaniline]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)